5H-Pyrano[2,3-d]pyrimidine
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Overview
Description
5H-Pyrano[2,3-d]pyrimidine is an unsaturated six-membered heterocyclic compound constructed by the fusion of pyran and pyrimidine rings. It consists of one oxygen atom at position number 8 and two nitrogen atoms at positions 1 and 3 . This compound has garnered significant attention due to its diverse pharmacological applications, including anti-bronchitis, hepatoprotective, anti-AIDS, and anti-tumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrano[2,3-d]pyrimidine typically involves multicomponent reactions. One common method is the Knoevenagel-Michael cyclocondensation of barbituric acid or 1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives. This reaction can be carried out under various conditions, including traditional heating, microwave irradiation, and photochemical methods . For instance, using Na2 eosin Y as a photocatalyst under visible light in an air atmosphere has been shown to be effective .
Industrial Production Methods: Industrial production methods often focus on green chemistry principles. For example, the use of magnetized deionized water as a green solvent under catalyst-free conditions has been developed. This method offers advantages such as eco-friendliness, simplicity, low cost, short reaction times, and high yields .
Chemical Reactions Analysis
Types of Reactions: 5H-Pyrano[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the pyran and pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrano[2,3-d]pyrimidine-2,4-dione derivatives .
Scientific Research Applications
5H-Pyrano[2,3-d]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5H-Pyrano[2,3-d]pyrimidine involves interactions with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit enzymes like PARP-1, which is involved in DNA repair processes . The presence of the pyrano[2,3-d]pyrimidine scaffold is crucial for interactions with amino acids at the enzyme’s active site, enhancing the compound’s biological activity .
Comparison with Similar Compounds
- 8H-Pyrano[3,2-d]pyrimidine
- 8H-Pyrano[3,4-d]pyrimidine
- 5H-Pyrano[4,3-d]pyrimidine
Comparison: 5H-Pyrano[2,3-d]pyrimidine is unique due to its specific ring fusion and the positions of the oxygen and nitrogen atoms. This structural uniqueness contributes to its distinct pharmacological properties and makes it a valuable compound for various applications .
Properties
CAS No. |
41688-96-4 |
---|---|
Molecular Formula |
C7H6N2O |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
5H-pyrano[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H6N2O/c1-2-6-4-8-5-9-7(6)10-3-1/h1,3-5H,2H2 |
InChI Key |
OOPJHKGAYPDAPY-UHFFFAOYSA-N |
Canonical SMILES |
C1C=COC2=NC=NC=C21 |
Origin of Product |
United States |
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